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Abstract

Bradanicline (formerly TC-5619) is a potent and selective partial agonist of the a7 nicotinic
acetylcholine receptor (hAAChR), a ligand-gated ion channel that has garnered significant
interest as a therapeutic target for cognitive deficits associated with neurological and
psychiatric disorders. This technical guide provides a comprehensive overview of the chemical
structure and a detailed examination of a scalable synthetic route to Bradanicline. The
synthesis involves a multi-step process commencing with commercially available reagents.
This document outlines the experimental protocols for the key synthetic transformations and
presents available quantitative data. Furthermore, the downstream signaling pathway initiated
by Bradanicline's interaction with the a7 nAChR is visually represented to provide a deeper
understanding of its mechanism of action.

Chemical Structure

Bradanicline is a complex heterocyclic molecule with the systematic IUPAC name N-
[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide.[1]
Its chemical formula is C22H23N302 with a molar mass of 361.44 g/mol .

The core structure features a quinuclidine ring system, which is a bicyclic amine, substituted at
the 2- and 3-positions. A pyridin-3-ylmethyl group is attached at the 2-position, and the nitrogen
of the amide group is at the 3-position. This amide links the quinuclidine core to a benzofuran-
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2-carboxamide moiety. The stereochemistry at the chiral centers on the quinuclidine ring is
crucial for its biological activity, with the active enantiomer being the (2S, 3R) configuration.

Figure 1. Chemical Structure of Bradanicline.

Synthesis of Bradanicline

A scalable synthesis for Bradanicline has been developed, enabling the production of kilogram
guantities of the active pharmaceutical ingredient. The synthetic strategy relies on the
construction of the key intermediate, (2S,3R)-3-amino-2-(pyridin-3-ylmethyl)-1-
azabicyclo[2.2.2]octane, followed by its amidation with benzofuran-2-carboxylic acid.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the
chiral quinuclidine amine intermediate and the subsequent coupling reaction.

Stage 1: Synthesis of Chiral Quinuclidine Amine
Stereoselective
Commercially Available Multi-step synthesis | 2 ((a-pyridinyymethyl)-1-
Starting ™| azabicyclo[2.2.2]octan-3-one

reductive amination ,_ | (2s,3R)-3-amino-2-((3-pyridiny)methyl)-1-
azabicyclo[2.2.2]octane

Stage 2: Amide Coupling

Click to download full resolution via product page

Figure 2. Overall synthetic pathway for Bradanicline.

Experimental Protocols

The following protocols are based on a scalable synthesis method.

Step 1: Synthesis of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane
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A key step in the synthesis is the stereoselective reductive amination of the precursor ketone,
2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one. This is achieved through dynamic
resolution of the racemizable ketone and subsequent reduction of the imine formed with a
chiral amine.

o Materials: 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one, (R)-a-methylbenzylamine,
reducing agent (e.g., sodium triacetoxyborohydride), suitable solvent (e.g.,
dichloromethane).

e Procedure:

o To a solution of 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octan-3-one in the chosen
solvent, add (R)-a-methylbenzylamine.

o Stir the mixture at room temperature to allow for the formation of the corresponding imine.

o Cool the reaction mixture and add the reducing agent portion-wise, maintaining the
temperature.

o Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
o Upon completion, quench the reaction and work up to isolate the crude product.

o Purification of the resulting diastereomeric amines is typically achieved by crystallization or
chromatography to yield the desired (2S,3R)-isomer.

Step 2: Amide coupling to form Bradanicline

The final step involves the coupling of the chiral amine intermediate with benzofuran-2-
carboxylic acid.

o Materials: (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane, benzofuran-2-
carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g.,
diisopropylethylamine), and a suitable solvent (e.g., dimethylformamide).

e Procedure:
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o To a solution of benzofuran-2-carboxylic acid in the chosen solvent, add the coupling
agent and the non-nucleophilic base.

o Stir the mixture at room temperature for a short period to activate the carboxylic acid.

o Add a solution of (2S,3R)-3-amino-2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane in the
same solvent to the reaction mixture.

o Stir the reaction at room temperature and monitor its progress.

o Upon completion, perform an aqueous work-up to remove the coupling reagents and
byproducts.

o The crude product is then purified, typically by crystallization from a suitable solvent
system, to yield Bradanicline as a solid.

Quantitative Data

While specific yields for each step of a particular scaled-up synthesis are proprietary, the
scalable synthesis has been reported to produce kilogram quantities of Bradanicline in high
yield. For research purposes, the following table summarizes typical data that would be
collected.

Stage 1: Chiral Stage 2: Amide
Parameter ) . . Overall
Amine Synthesis Coupling

] 70-85% (for the
Yield (%) _ _ 80-95% 56-81%
desired diastereomer)

Purity (HPLC) >98% >99% >99.5%
1H NMR, 3C NMR, Melting Point, Optical
, 1H NMR, 3C NMR, , _
Key Analytical Data Mass Spec., Rotation, Final
Mass Spec. )
Elemental Analysis Product Specs.

Mechanism of Action and Signaling Pathway
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Bradanicline functions as a selective partial agonist at the a7 nicotinic acetylcholine receptor.
Upon binding, it stabilizes the open conformation of the ion channel, leading to an influx of
cations, primarily Ca2*. This influx of calcium acts as a second messenger, initiating a cascade

of downstream signaling events.
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Figure 3. Bradanicline's mechanism of action via the a7 nAChR.
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The activation of these signaling pathways, including the PI3K/Akt and MAPK/ERK pathways,
ultimately leads to changes in gene expression and cellular function. These changes are
believed to underlie the pro-cognitive and neuroprotective effects observed with Bradanicline
and other a7 nAChR agonists.

Conclusion

Bradanicline possesses a complex and well-defined chemical structure, with its synthesis
being achievable through a scalable and stereoselective process. The detailed understanding
of its synthesis and mechanism of action is crucial for its further development and for the
design of new, more effective a7 nAChR modulators. This guide provides a foundational
resource for researchers in the field of neuroscience and medicinal chemistry, offering a
combination of structural information, synthetic methodology, and mechanistic insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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